molecular formula C14H12N2O3 B5810694 methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate

methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate

Cat. No. B5810694
M. Wt: 256.26 g/mol
InChI Key: WQZLXXQTPIPUET-UHFFFAOYSA-N
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Description

Methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate, also known as MMPI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their pharmacological properties. MMPI has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has also been found to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in the regulation of gene expression. Additionally, methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has been found to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell proliferation and survival.
Biochemical and Physiological Effects
methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has also been found to induce apoptosis in cancer cells and inhibit the growth and proliferation of tumor cells. Additionally, methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has been shown to exhibit anti-microbial activity against a wide range of pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate in lab experiments include its wide range of biological activities and its potential therapeutic applications. methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, which make it a promising candidate for the development of new drugs. However, the limitations of using methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate in lab experiments include its low solubility in water and its potential toxicity. Further studies are needed to optimize the formulation of methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate and to evaluate its toxicity in vivo.

Future Directions

There are several future directions for the research on methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate. One direction is to further explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases, cancer, and infectious diseases. Another direction is to optimize the synthesis method of methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate to improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate and to evaluate its toxicity in vivo. Finally, the development of methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate derivatives with improved pharmacological properties is also an area of future research.

Synthesis Methods

The synthesis of methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate involves the reaction of 2-amino-3-methylpyridine, 2-nitrobenzaldehyde, and methyl acetoacetate in the presence of a catalyst such as piperidine. The reaction proceeds via a Knoevenagel condensation followed by a reduction reaction to yield methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate. The yield of methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of the reagents.

Scientific Research Applications

Methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has also been found to possess anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the growth and proliferation of tumor cells. Additionally, methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate has been shown to exhibit anti-microbial activity against a wide range of pathogens, including bacteria and fungi.

properties

IUPAC Name

methyl 3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-8-7-11(17)16-10-6-4-3-5-9(10)15-13(16)12(8)14(18)19-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLXXQTPIPUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3NC2=C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate

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